N-methyl-N-phenylpiperidin-4-amine
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Overview
Description
N-methyl-N-phenylpiperidin-4-amine is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by the presence of a piperidine ring substituted with a phenyl group and a methyl group on the nitrogen atom. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenylpiperidin-4-amine typically involves the reductive amination of N-phenylpiperidin-4-one with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon. The process can be summarized as follows:
Starting Materials: N-phenylpiperidin-4-one and methylamine.
Catalyst: Palladium on carbon.
Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-phenylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-methyl-N-phenylpiperidine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: N-methyl-N-phenylpiperidin-4-one.
Reduction: N-methyl-N-phenylpiperidine.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpiperidin-4-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and cognitive function. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparison with Similar Compounds
N-methyl-N-phenylpiperidin-4-amine can be compared with other piperidine derivatives such as:
N-phenylpiperidin-4-amine: Lacks the methyl group on the nitrogen atom, resulting in different pharmacological properties.
N-methylpiperidin-4-amine: Lacks the phenyl group, leading to reduced potency and different applications.
N-methyl-N-phenylpiperidine: Lacks the amine group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-N-phenylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNDZRDPOYGIMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640809 |
Source
|
Record name | N-Methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200413-57-6 |
Source
|
Record name | N-Methyl-N-phenyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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